molecular formula C6H9N3O3 B8715600 N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide CAS No. 110035-80-8

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide

Cat. No.: B8715600
CAS No.: 110035-80-8
M. Wt: 171.15 g/mol
InChI Key: DHQNLZOSPPTOAU-UHFFFAOYSA-N
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Description

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

110035-80-8

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]formamide

InChI

InChI=1S/C6H9N3O3/c1-11-3-6-8-5(9-12-6)2-7-4-10/h4H,2-3H2,1H3,(H,7,10)

InChI Key

DHQNLZOSPPTOAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyclopropyl-3-isocyanomethyl-1,2,4-oxadiazole A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 minutes with stirring at 0° C., whereafter a solution of Na (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was processed without any further purification. The compound was characterized by its IR absorbtion band at 2160 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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